

An In-depth Technical Guide on the Molecular Structure of S-Butyl Thiobenzoate

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Compound of Interest

Compound Name: *S-Butyl Thiobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Butyl Thiobenzoate (SBT), systematically known as S-butyl benzenecarbothioate, is an organic compound belonging to the thioester family. Its molecular structure, characterized by a benzoyl group attached to a butylthiolate, is of significant interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the molecular structure of SBT, including its key identifiers, physicochemical properties, detailed spectroscopic data, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields such as organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

S-Butyl Thiobenzoate is a colorless to light orange or yellow clear liquid under standard conditions.^[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.

Property	Value	Reference(s)
IUPAC Name	S-butyl benzenecarbothioate	[2]
CAS Number	7269-35-4	[2][3]
Molecular Formula	C ₁₁ H ₁₄ OS	[3]
Molecular Weight	194.29 g/mol	[3]
Canonical SMILES	CCCCSC(=O)C1=CC=CC=C1	[2]
Boiling Point	160 °C at 23 mmHg	
Density	1.05 g/cm ³	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **S-Butyl Thiobenzoate**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **S-Butyl Thiobenzoate** is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	Doublet	2H	Aromatic (ortho-H)
~ 7.3 - 7.6	Multiplet	3H	Aromatic (meta-, para-H)
~ 3.0 - 3.2	Triplet	2H	-S-CH ₂ -
~ 1.6 - 1.8	Sextet	2H	-S-CH ₂ -CH ₂ -
~ 1.4 - 1.6	Sextet	2H	-CH ₂ -CH ₃
~ 0.9 - 1.0	Triplet	3H	-CH ₃

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~ 191 - 193	C=O (Thioester)
~ 136 - 138	Aromatic (quaternary C)
~ 132 - 134	Aromatic (para-C)
~ 128 - 130	Aromatic (meta-C)
~ 126 - 128	Aromatic (ortho-C)
~ 29 - 31	-S-CH ₂ -
~ 30 - 32	-S-CH ₂ -CH ₂ -
~ 21 - 23	-CH ₂ -CH ₃
~ 13 - 15	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **S-Butyl Thiobenzoate** is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060	Weak	C-H stretch (aromatic)
~ 2960, 2870	Medium	C-H stretch (aliphatic)
~ 1660 - 1690	Strong	C=O stretch (thioester)
~ 1580, 1450	Medium	C=C stretch (aromatic ring)
~ 690, 750	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **S-Butyl Thiobenzoate** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
194	Moderate	[M] ⁺ (Molecular ion)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Base Peak
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)
57	Moderate	[C ₄ H ₉] ⁺ (Butyl cation)

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and spectroscopic characterization of **S-Butyl Thiobenzoate**.

Synthesis of S-Butyl Thiobenzoate

A common method for the synthesis of **S-Butyl Thiobenzoate** involves the reaction of benzoyl chloride with butanethiol in the presence of a base.

Materials:

- Benzoyl chloride
- Butanethiol
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Anhydrous magnesium sulfate
- Saturated sodium bicarbonate solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butanethiol and pyridine in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **S-Butyl Thiobenzoate** by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Spectroscopic Characterization

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
- The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
- Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy:

- IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- For liquid samples like **S-Butyl Thiobenzoate**, the spectrum is often recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).
- The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry:

- Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
- The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of **S-Butyl Thiobenzoate**.

Caption: 2D structure of **S-Butyl Thiobenzoate**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **S-Butyl Thiobenzoate**, encompassing its chemical identity, physical properties, and comprehensive spectroscopic data. The included experimental protocols offer a foundational methodology for its synthesis and characterization. This information is intended to support and facilitate further research and development involving this versatile thioester compound.

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